

N-(4-Bromophenyl)phthalimide: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: *N-(4-Bromophenyl)phthalimide*

CAS No.: 40101-31-3

Cat. No.: B1266653

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This guide provides an in-depth exploration of **N-(4-Bromophenyl)phthalimide**, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, synthesis, characterization, and strategic applications, offering field-proven insights into its utility as a versatile molecular building block.

Core Molecular Profile

N-(4-Bromophenyl)phthalimide is a solid organic compound distinguished by a phthalimide group attached to a brominated phenyl ring. This bifunctional architecture is central to its synthetic value, offering a stable, protected amine precursor and a reactive aryl bromide handle for carbon-carbon and carbon-nitrogen bond formation.

The fundamental properties of **N-(4-Bromophenyl)phthalimide** are summarized below for quick reference.

Property	Value	Source(s)
Chemical Formula	C ₁₄ H ₈ BrNO ₂	[1]
Molecular Weight	302.13 g/mol	[1]
CAS Number	40101-31-3	[2]
Appearance	White to off-white crystalline powder or solid	
Melting Point	203–209 °C	

Synthesis and Mechanistic Rationale

The synthesis of N-substituted phthalimides is a cornerstone of organic chemistry. For **N-(4-Bromophenyl)phthalimide**, a common and efficient laboratory-scale preparation involves the condensation of phthalic anhydride with 4-bromoaniline.

Experimental Protocol: Synthesis of N-(4-Bromophenyl)phthalimide

This protocol is adapted from established methodologies for the synthesis of N-aryl phthalimides.

Materials:

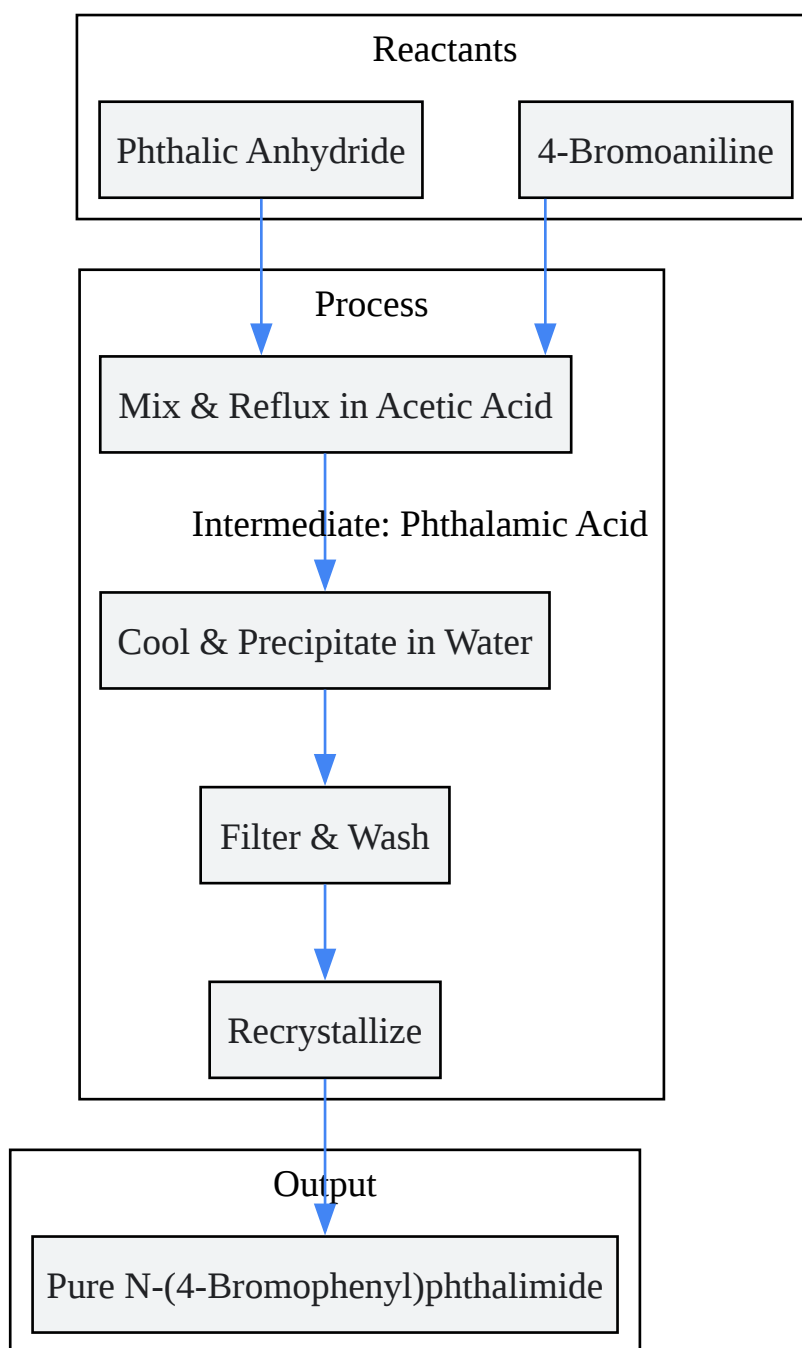
- Phthalic anhydride
- 4-Bromoaniline
- Glacial acetic acid

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 equivalent) and 4-bromoaniline (1.0 equivalent).
- Add glacial acetic acid to serve as the solvent and catalyst.

- Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the formation of an intermediate phthalamic acid, which then cyclizes upon heating to form the imide, releasing a molecule of water.
- After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
- Pour the cooled mixture into cold water to fully precipitate the crude product.
- Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid and unreacted starting materials.
- Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure **N-(4-Bromophenyl)phthalimide** as a white crystalline solid.

Causality and Self-Validation: The use of glacial acetic acid is twofold; it serves as a solvent that can dissolve the reactants at elevated temperatures and as an acid catalyst that promotes the dehydration step of the cyclization. The precipitation in water is a critical purification step, as the non-polar product is insoluble in water while the polar solvent (acetic acid) and any ionic impurities are readily washed away. The final recrystallization step ensures high purity, which can be validated by melting point analysis; a sharp melting point within the expected range is a strong indicator of a pure compound.



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Caption: Workflow for the synthesis of **N-(4-Bromophenyl)phthalimide**.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative for **N-(4-Bromophenyl)phthalimide**.

Technique	Expected Data	Interpretation
¹ H NMR	Signals in the aromatic region (approx. 7.2-8.0 ppm). Two doublets for the bromophenyl protons and two multiplets for the phthalimide protons.	Confirms the presence and connectivity of the two distinct aromatic rings.
¹³ C NMR	Signals for carbonyl carbons (approx. 167 ppm), and multiple signals in the aromatic region (approx. 122-135 ppm).	Confirms the carbon skeleton, including the two imide carbonyls.
FT-IR	Strong C=O stretching vibrations (symmetric and asymmetric) for the imide group (approx. 1700-1780 cm ⁻¹), C-N stretching (approx. 1350 cm ⁻¹), and C-Br stretching in the fingerprint region.	Confirms the presence of key functional groups, particularly the characteristic imide carbonyls.
Mass Spec.	Molecular ion peak corresponding to the molecular weight (approx. 302/304 m/z due to Br isotopes).	Confirms the molecular weight and isotopic distribution of bromine.

Strategic Applications in Drug Discovery and Materials Science

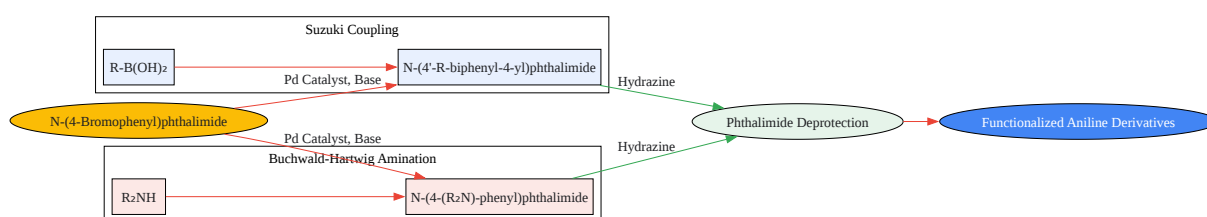
The true value of **N-(4-Bromophenyl)phthalimide** lies in its role as a strategic intermediate. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Precursor for Bioactive Molecules via Cross-Coupling

The aryl bromide moiety is an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4][5]

- Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., an arylboronic acid). This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.[4]
- Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.[3][5] This is invaluable for synthesizing complex diarylamines or attaching nitrogen-containing heterocycles, both of which are prevalent in drug candidates.[6]

The phthalimide group serves as a masked primary amine. After performing the desired cross-coupling reaction on the bromophenyl ring, the phthalimide can be readily cleaved (e.g., using hydrazine) to reveal a primary amino group, which can then be further functionalized. This strategy allows for the synthesis of a diverse library of compounds from a single, stable intermediate.



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Caption: Synthetic pathways using **N-(4-Bromophenyl)phthalimide**.

Building Block for Organic Electronics

The rigid, planar structure of the phthalimide core, combined with the potential for creating extended conjugated systems via cross-coupling, makes **N-(4-Bromophenyl)phthalimide** an attractive building block for materials used in Organic Light-Emitting Diodes (OLEDs).[7] The electronic properties of the final molecule can be fine-tuned by carefully selecting the coupling partner in a Suzuki or similar reaction, allowing for the targeted synthesis of materials with specific emission colors or charge-transport properties.

Conclusion

N-(4-Bromophenyl)phthalimide is more than a simple chemical compound; it is a versatile and powerful tool for synthetic chemists. Its stable, bifunctional nature allows for the strategic construction of complex molecular architectures relevant to both pharmaceutical discovery and materials science. By leveraging modern cross-coupling methodologies, researchers can efficiently transform this intermediate into a vast array of novel molecules, underscoring its importance as a foundational building block in advanced synthesis.

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